tert-Butyl 4-((4-bromobenzyl)oxy)-1H-pyrazole-1-carboxylate
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Overview
Description
tert-Butyl 4-((4-bromobenzyl)oxy)-1H-pyrazole-1-carboxylate: is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a tert-butyl ester group, a bromobenzyl ether moiety, and a pyrazole ring. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((4-bromobenzyl)oxy)-1H-pyrazole-1-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the bromobenzyl group: The pyrazole intermediate is then reacted with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate or sodium hydride to form the bromobenzyl ether.
Esterification: Finally, the carboxylic acid group on the pyrazole ring is esterified with tert-butyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the bromobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced derivatives of the pyrazole ring.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
- Used as a lead compound in drug discovery and development programs.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-((4-bromobenzyl)oxy)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromobenzyl ether moiety can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds and π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison:
- Structural Differences: While all these compounds contain a tert-butyl ester group and a bromobenzyl ether moiety, they differ in the heterocyclic ring structure (pyrazole vs. piperidine vs. piperazine).
- Reactivity: The presence of different heterocyclic rings can influence the reactivity and stability of these compounds.
- Biological Activity: The biological activity of these compounds can vary significantly depending on the nature of the heterocyclic ring and the specific molecular targets they interact with.
Conclusion
tert-Butyl 4-((4-bromobenzyl)oxy)-1H-pyrazole-1-carboxylate is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and industrial processes. Its unique structural features and reactivity make it a valuable building block for the development of new molecules and materials. Further research into its mechanism of action and biological activity can lead to the discovery of new therapeutic agents and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-[(4-bromophenyl)methoxy]pyrazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-15(2,3)21-14(19)18-9-13(8-17-18)20-10-11-4-6-12(16)7-5-11/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZONBZISZFSKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)OCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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